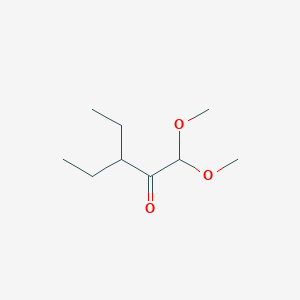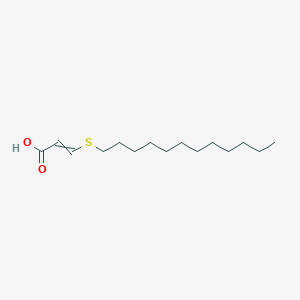![molecular formula C8H14N2O B14509369 3-Nitroso-3-azabicyclo[3.3.1]nonane CAS No. 62784-55-8](/img/structure/B14509369.png)
3-Nitroso-3-azabicyclo[3.3.1]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitroso-3-azabicyclo[3.3.1]nonane is a bicyclic compound characterized by a unique structural framework. This compound belongs to the class of azabicyclo compounds, which are known for their diverse biological activities and applications in various fields of science and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitroso-3-azabicyclo[3.3.1]nonane can be achieved through various methods. One common approach involves the use of aromatic ketones, paraformaldehyde, and dimethylamine in a one-pot tandem Mannich annulation reaction . This method yields the desired compound in good yields (up to 83%) and is considered practical for laboratory-scale synthesis .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Nitroso-3-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the nitroso group and the bicyclic structure, which provide reactive sites for chemical transformations.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitro derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
3-Nitroso-3-azabicyclo[3.3.1]nonane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Nitroso-3-azabicyclo[3.3.1]nonane involves its interaction with molecular targets through its reactive nitroso group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . The compound’s bicyclic structure also allows it to fit into specific binding sites, enhancing its specificity and potency .
Comparaison Avec Des Composés Similaires
3-Azabicyclo[3.3.1]nonane: Lacks the nitroso group but shares the bicyclic structure.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: Contains sulfur atoms in the bicyclic framework, leading to different reactivity and applications.
Indole-fused azabicyclo[3.3.1]nonane: Features an indole ring fused to the bicyclic structure, which imparts unique biological activities.
Uniqueness: . This makes it a valuable compound for both research and industrial applications.
Propriétés
Numéro CAS |
62784-55-8 |
|---|---|
Formule moléculaire |
C8H14N2O |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
3-nitroso-3-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C8H14N2O/c11-9-10-5-7-2-1-3-8(4-7)6-10/h7-8H,1-6H2 |
Clé InChI |
MZYMXPUJMFZZTJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(C1)CN(C2)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


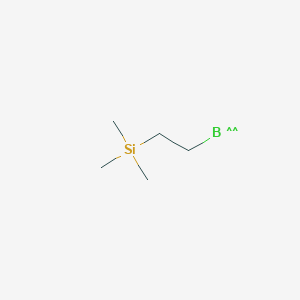
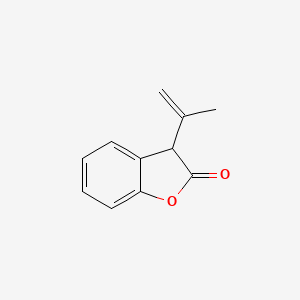
![N-[(Z)-(Dimethylamino)(pyridin-4-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14509304.png)
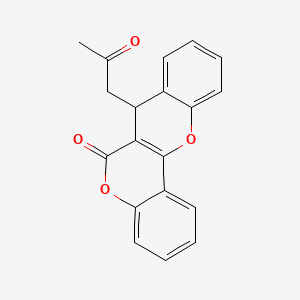

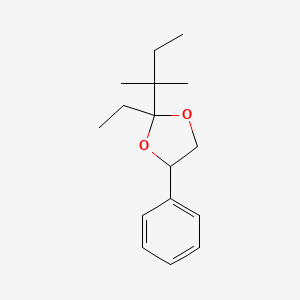
![1-Amino-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide](/img/structure/B14509330.png)
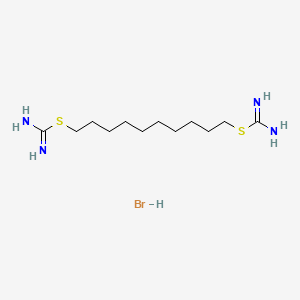
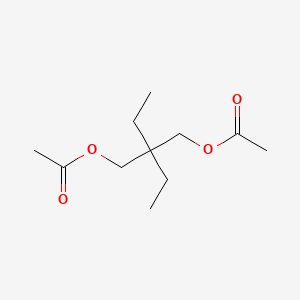
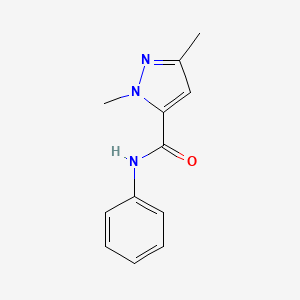
![N-Hydroxy-2-[3-methoxy-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14509360.png)
